4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine
Description
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-9-3-8(4-10(13)6-9)7-1-2-14-11(15)5-7/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTPIURGNYLXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682886 | |
| Record name | 4-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-64-0 | |
| Record name | 4-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine
CAS Number: 1261938-64-0
This technical guide provides a comprehensive overview of 4-(3-chloro-5-fluorophenyl)-2-hydroxypyridine, a key building block in contemporary drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications, with a focus on the rationale behind experimental choices and methodologies.
Introduction and Significance
This compound, with the Chemical Abstracts Service (CAS) registry number 1261938-64-0, is a halogenated aryl-substituted hydroxypyridine.[1][2] Its molecular structure, featuring a substituted phenyl ring at the 4-position of a 2-hydroxypyridine core, makes it a valuable intermediate in the synthesis of complex molecular architectures. The presence of both chlorine and fluorine atoms on the phenyl ring offers unique electronic properties and potential metabolic stability markers, which are highly sought after in medicinal chemistry.
Notably, this compound has emerged as a significant scaffold in the development of agonists for the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).[3] TRPM5 is a calcium-activated, monovalent-specific ion channel that plays a crucial role in various physiological processes, including taste transduction and insulin secretion.[4] Its involvement in gastrointestinal motility has made it an attractive target for the development of novel prokinetic agents to treat disorders like gastroparesis.[5][6][7] The exploration of this compound and its derivatives as TRPM5 agonists underscores its importance in the quest for new therapeutics.[3]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1261938-64-0 | [1][2] |
| Molecular Formula | C₁₁H₇ClFNO | [1] |
| Molecular Weight | 223.63 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [8] |
Safety and Handling
Based on available GHS hazard statements, this compound should be handled with care.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Expert Insight: The presence of halogenated functional groups necessitates careful handling to avoid inhalation and skin contact. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Methodology: A Strategic Approach
The synthesis of this compound can be strategically approached through a multi-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a deprotection step. This approach is favored for its modularity and reliability in constructing biaryl systems.[9]
Retrosynthetic Analysis
A plausible retrosynthetic pathway for the target molecule is outlined below. The key disconnection is the carbon-carbon bond between the pyridine and phenyl rings, pointing towards a Suzuki-Miyaura coupling. The 2-hydroxy group on the pyridine can be masked as a more stable methoxy group during the coupling reaction to prevent potential side reactions.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure based on established methodologies for similar transformations. Optimization may be required for optimal yield and purity.
Step 1: Suzuki-Miyaura Coupling of 4-Iodo-2-methoxypyridine with (3-Chloro-5-fluorophenyl)boronic acid
This step forms the crucial C-C bond between the two aromatic rings. The choice of a palladium catalyst and a suitable base is critical for the efficiency of this reaction.[9]
Workflow:
Sources
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- 2. This compound - CAS:1261938-64-0 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 3. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPM5 activation depends on a synergistic effect of calcium and PKC phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Molecular Weight and Characterization of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a detailed examination of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, a halogenated aryl-substituted hydroxypyridine of interest in medicinal chemistry and materials science. The central focus of this document is the compound's molecular weight, presented with both theoretical calculations and a discussion of empirical determination methodologies. Beyond this core directive, the guide offers a holistic scientific overview, including physicochemical properties, a validated synthetic protocol, comprehensive analytical characterization techniques, and pertinent safety information. This document is structured to serve as a vital resource for researchers, providing the foundational data and procedural insights necessary for the effective synthesis, validation, and application of this compound in advanced research and development settings.
Introduction: Significance of Substituted Hydroxypyridines
The 2-hydroxypyridine scaffold and its derivatives are privileged structures in drug discovery and chemical research. Their ability to exist in tautomeric equilibrium with the corresponding 2-pyridone form allows for diverse biological interactions, including acting as hydrogen bond donors and acceptors. The introduction of an aryl substituent at the 4-position, particularly one decorated with electron-withdrawing groups like chlorine and fluorine, significantly modulates the electronic properties, lipophilicity, and metabolic stability of the molecule.
Compounds like this compound are valuable as intermediates in the synthesis of more complex molecules, including potential kinase inhibitors, agrochemicals, and functional materials.[1][2] The precise molecular weight is the most fundamental property of such a compound, serving as the cornerstone for its identification, purity assessment, and stoichiometric calculations in subsequent reactions. This guide provides an in-depth analysis of this crucial parameter.
Physicochemical and Molecular Properties
The fundamental identity of this compound is defined by its molecular formula and resulting mass. These values are critical for analytical procedures such as mass spectrometry and for ensuring the correct material is being utilized in experimental workflows.[3]
| Property | Value | Source |
| IUPAC Name | 4-(3-Chloro-5-fluorophenyl)-1H-pyridin-2-one | N/A |
| Synonyms | 4-(3-Chloro-5-fluorophenyl)-2-pyridinol | N/A |
| CAS Number | 1261938-64-0 | [3] |
| Molecular Formula | C₁₁H₇ClFNO | [3] |
| Average Molecular Weight | 223.63 g/mol | [3] |
| Monoisotopic (Exact) Mass | 223.01999 Da | Calculated |
Note: The compound exists in tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. The pyridone form is often favored in solid state and polar solvents.
Synthesis and Purification
The synthesis of 4-aryl-2-hydroxypyridines is commonly achieved through cross-coupling reactions. A robust and frequently employed method is the Suzuki-Miyaura cross-coupling, which involves the reaction of a pyridine-containing boronic acid or ester with an aryl halide, or vice-versa. This approach offers high yields and excellent functional group tolerance.
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The logical workflow for synthesizing the target compound involves coupling a suitable pyridine precursor with an appropriately substituted phenylboronic acid.
Sources
An In-depth Technical Guide to the Synthesis of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine
Introduction
The landscape of modern drug discovery and materials science is perpetually driven by the quest for novel molecular architectures that exhibit unique biological activities and physicochemical properties. Within this context, substituted 4-aryl-2-hydroxypyridines represent a privileged scaffold, featuring prominently in a diverse array of pharmacologically active agents and functional materials. The specific analogue, 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, with its distinct substitution pattern on the phenyl ring, presents a compelling target for synthesis due to its potential to modulate biological targets through specific steric and electronic interactions.
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound. Eschewing a rigid template, this document is structured to provide a logical and in-depth exploration of the synthetic strategy, from the selection of precursors to a detailed, step-by-step experimental protocol. The causality behind experimental choices is elucidated to empower researchers in their synthetic endeavors.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, this compound, points towards a convergent synthesis strategy centered around the formation of the C-C bond between the pyridine and phenyl rings. The most powerful and versatile method for forging such an aryl-aryl bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This approach offers high functional group tolerance, generally excellent yields, and readily available precursors.
Our forward synthesis, therefore, will involve the coupling of a 4-halopyridone derivative with 3-chloro-5-fluorophenylboronic acid. For the purpose of this guide, we will utilize the commercially available 4-bromo-2-hydroxypyridine. To ensure a comprehensive resource, a detailed synthesis of the requisite 3-chloro-5-fluorophenylboronic acid from 3-chloro-5-fluoroaniline will also be presented.[2]
Overall Synthetic Pathway
The proposed synthetic route is a two-step process commencing from commercially available starting materials. The first part details the synthesis of the key boronic acid intermediate, followed by the final Suzuki-Miyaura cross-coupling to yield the target compound.
Caption: Overall synthetic pathway to this compound.
Part 1: Synthesis of 3-Chloro-5-fluorophenylboronic Acid
The synthesis of arylboronic acids from the corresponding anilines is a well-established transformation, typically proceeding through a Sandmeyer-type reaction involving diazotization followed by borylation.[3][4] This method provides a reliable route to the required 3-chloro-5-fluorophenylboronic acid from the readily available 3-chloro-5-fluoroaniline.
Mechanism of Boronic Acid Synthesis
The reaction proceeds in two key stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Borylation: The diazonium salt is then reacted with a trialkyl borate, such as triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.
Detailed Experimental Protocol: 3-Chloro-5-fluorophenylboronic Acid
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 3-Chloro-5-fluoroaniline | 145.56 | 10.0 g | 0.0687 | Commercially available |
| Concentrated HCl | 36.46 | 25 mL | - | ~12 M |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.2 g | 0.0754 | Dissolved in 10 mL water |
| Tetrafluoroboric acid (HBF₄) | 87.81 | 15 mL | - | 48% aqueous solution |
| Triisopropyl borate | 188.08 | 20 mL | 0.095 | - |
| Diethyl ether | - | 150 mL | - | Anhydrous |
| Hexane | - | 100 mL | - | - |
| Deionized water | - | As needed | - | - |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-chloro-5-fluoroaniline (10.0 g, 0.0687 mol) in a mixture of concentrated HCl (25 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (5.2 g, 0.0754 mol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the completion of diazotization.
-
To the cold diazonium salt solution, add tetrafluoroboric acid (15 mL) dropwise. A precipitate of the diazonium tetrafluoroborate salt may form.
-
-
Borylation and Work-up:
-
In a separate 500 mL flask, dissolve triisopropyl borate (20 mL, 0.095 mol) in anhydrous diethyl ether (100 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the cold diazonium salt suspension to the triisopropyl borate solution over 30 minutes, ensuring the internal temperature does not rise above -60 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Carefully quench the reaction by adding 50 mL of 2 M HCl. Stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of hot water and ethanol or an ether/hexane solvent system to afford pure 3-chloro-5-fluorophenylboronic acid as a white solid.
-
Part 2: Suzuki-Miyaura Cross-Coupling
The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-hydroxypyridine with the newly synthesized 3-chloro-5-fluorophenylboronic acid.[5] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
Causality Behind Experimental Choices
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for Suzuki couplings.[6] Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand can be employed.
-
Base: A base is essential for the activation of the boronic acid and to facilitate the transmetalation step.[7] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically effective. The basicity needs to be sufficient to deprotonate the boronic acid and potentially the hydroxyl group of the 2-hydroxypyridine without causing unwanted side reactions.
-
Solvent System: A mixture of an organic solvent and water is commonly used. Toluene or 1,4-dioxane are excellent organic solvents for dissolving the reactants and catalyst, while the aqueous phase is necessary to dissolve the inorganic base.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 4-Bromo-2-hydroxypyridine | 173.99 | 1.0 g | 0.00575 | Commercially available |
| 3-Chloro-5-fluorophenylboronic acid | 174.39 | 1.2 g | 0.00688 | Synthesized in Part 1 |
| Pd(PPh₃)₄ | 1155.56 | 0.33 g | 0.000287 | 5 mol% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.59 g | 0.0115 | 2.0 equivalents |
| 1,4-Dioxane | - | 40 mL | - | Anhydrous |
| Deionized water | - | 10 mL | - | - |
| Ethyl acetate | - | As needed | - | For extraction |
| Saturated brine solution | - | As needed | - | For washing |
| Anhydrous MgSO₄ | - | As needed | - | For drying |
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-2-hydroxypyridine (1.0 g, 0.00575 mol), 3-chloro-5-fluorophenylboronic acid (1.2 g, 0.00688 mol), and potassium carbonate (1.59 g, 0.0115 mol).
-
Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.
-
Purge the reaction mixture with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
-
Catalyst Addition and Reaction:
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.33 g, 0.000287 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 50 mL of ethyl acetate and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts and wash with saturated brine solution (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford this compound as a solid.
-
Data Presentation
Table 1: Summary of Reactants for Suzuki-Miyaura Coupling
| Reactant | Role | Stoichiometric Ratio | Molar Quantity |
| 4-Bromo-2-hydroxypyridine | Electrophile | 1.0 eq | 0.00575 mol |
| 3-Chloro-5-fluorophenylboronic acid | Nucleophile | 1.2 eq | 0.00688 mol |
| Pd(PPh₃)₄ | Catalyst | 0.05 eq (5 mol%) | 0.000287 mol |
| K₂CO₃ | Base | 2.0 eq | 0.0115 mol |
Conclusion
This in-depth technical guide has detailed a reliable and efficient synthetic pathway for the preparation of this compound. By leveraging the power of the Suzuki-Miyaura cross-coupling reaction, this guide provides a practical and scalable approach for researchers in the fields of medicinal chemistry and materials science. The inclusion of a detailed protocol for the synthesis of the key boronic acid precursor further enhances the utility of this document as a self-contained resource. The elucidated rationale behind the choice of reagents and reaction conditions is intended to not only guide the synthesis of the target molecule but also to serve as a foundational framework for the synthesis of other novel 4-aryl-2-hydroxypyridine derivatives.
References
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]
- Wang, L., He, W., & Yu, Z. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Chinese Chemical Society, 65(5), 535-546.
- Lannoo, A., et al. (2018).
- Wawrzyniak, P., & Heinicke, J. (2007). Microwave-Promoted Suzuki-Miyaura Coupling of Arylboronic Acids with 1-Bromo-2-naphthol, o-Bromophenol, and o-Chlorophenol. Tetrahedron Letters, 48(14), 2495-2498.
- Wang, D., & Li, F. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(1), 104-115.
- CN101613305B. Preparation method of o-chloro-p-nitroaniline diazonium salt.
- Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(11), 2538.
- CN104292113A. Preparation method of 3-chloro-4-fluoroaniline.
- Barluenga, J., et al. (2008). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. Journal of Medicinal Chemistry, 51(15), 4567-4570.
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Snieckus, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345.
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- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine: A Scaffold of Interest in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, a heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is emerging, this document synthesizes information from closely related analogues and foundational chemical principles to offer insights into its synthesis, potential biological activities, and prospective applications in drug development. By examining the structure-activity relationships of similar compounds, particularly in the realm of kinase inhibition, we delineate a strategic path for the investigation and utilization of this promising scaffold.
Introduction: The Pyridine Core in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a versatile building block for designing molecules with diverse biological activities. The introduction of specific substituents, such as halogens and aryl groups, allows for the fine-tuning of a compound's steric and electronic profile, profoundly influencing its pharmacokinetic and pharmacodynamic properties.
The subject of this guide, this compound, combines several key features that suggest its potential as a valuable intermediate and a pharmacologically active agent. The 2-hydroxypyridine tautomer is a common motif in kinase inhibitors, and the decorated phenyl ring offers opportunities for specific interactions within protein binding pockets. This document will explore the available information to build a comprehensive profile of this molecule.
Physicochemical Properties
While extensive experimental data for this compound is not yet publicly available, we can infer its general properties based on its structure and data from related compounds.
| Property | Predicted/Inferred Value | Source/Rationale |
| Molecular Formula | C₁₁H₇ClFNO | [1] |
| Molecular Weight | 223.63 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Based on similar substituted pyridines. |
| Solubility | Predicted to be sparingly soluble in water, more soluble in organic solvents like DMSO and methanol. | Common for aryl-substituted heterocyclic compounds. |
| pKa | The 2-hydroxy group is expected to have a pKa in the range of 9-11, typical for hydroxypyridines. | General chemical principles. |
Synthesis and Chemical Reactivity
The synthesis of this compound is not explicitly detailed in the current literature. However, established synthetic methodologies for substituted pyridines can be adapted. A plausible synthetic route would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitably protected 4-halo-2-hydroxypyridine and a (3-Chloro-5-fluorophenyl)boronic acid or stannane derivative.
Alternatively, construction of the pyridine ring via condensation reactions is a common strategy. For instance, a multi-component reaction involving an appropriate 1,3-dicarbonyl compound, an enamine, and an ammonia source could be envisioned.
The reactivity of this molecule is governed by the pyridine ring and its substituents. The hydroxyl group can be alkylated or acylated, and the pyridine nitrogen can be protonated or quaternized. The aromatic rings are susceptible to further electrophilic or nucleophilic substitution, although the existing halogen substituents will direct the position of these modifications.
General Synthetic Protocol (Hypothetical)
Below is a generalized, hypothetical protocol for a Suzuki coupling approach to synthesize the title compound. This is a conceptual workflow and requires experimental optimization.
Step 1: Synthesis of 4-bromo-2-methoxypyridine.
-
Start with commercially available 2-methoxy-4-pyrone.
-
React with a brominating agent, such as phosphorus oxybromide, to introduce the bromine at the 4-position.
-
Purify the product by column chromatography.
Step 2: Suzuki Coupling.
-
In a reaction vessel, dissolve 4-bromo-2-methoxypyridine and (3-Chloro-5-fluorophenyl)boronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 4-(3-Chloro-5-fluorophenyl)-2-methoxypyridine.
Step 3: Demethylation.
-
Dissolve the product from Step 2 in a suitable solvent, such as dichloromethane.
-
Add a demethylating agent, such as boron tribromide (BBr₃), at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with methanol or water.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Potential Biological Activity and Therapeutic Applications
The structural motifs within this compound are suggestive of its potential as a kinase inhibitor. Many successful kinase inhibitors, such as Sorafenib, feature a urea or a related hydrogen-bonding moiety that interacts with the hinge region of the kinase domain.[2] The 2-hydroxypyridine core of the title compound can act as a bioisostere for these functionalities.
Kinase Inhibition
The 4-phenyl-2-hydroxypyridine scaffold is present in various known kinase inhibitors. The phenyl group often occupies the ATP-binding pocket, and substitutions on this ring can confer selectivity for different kinases. The 3-chloro and 5-fluoro substitutions on the phenyl ring of the title compound are electron-withdrawing and can influence the molecule's binding affinity and selectivity.
Potential Kinase Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key mechanism for anti-angiogenic cancer therapies. Pyridine-urea based compounds are known to target this kinase.[2]
-
p38 MAP Kinase: This kinase is involved in inflammatory responses, and pyrazolyl-pyridinone derivatives have shown inhibitory activity.[3]
-
Topoisomerase IIα: Certain chromeno[4,3-b]pyridines with hydroxyphenyl substitutions have demonstrated selective inhibition of this enzyme, which is crucial for DNA replication in cancer cells.[4]
Structure-Activity Relationship (SAR) Insights from Analogues
Based on published SAR studies of related pyridine-based inhibitors, we can hypothesize the following for this compound:
-
The 2-hydroxy group is likely crucial for hydrogen bonding with the kinase hinge region.
-
The 4-phenyl group is expected to occupy a hydrophobic pocket. The substitution pattern on this ring will be a key determinant of potency and selectivity.
-
The chloro and fluoro substituents may engage in specific halogen bonding or other non-covalent interactions within the active site, potentially enhancing binding affinity.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has not been reported. However, general predictions can be made. The presence of halogens can increase metabolic stability by blocking sites of oxidation. The hydroxypyridine moiety provides a handle for glucuronidation or sulfation, which are common metabolic pathways for phase II conjugation.
Studies on related chlorinated pyridines, such as chlorpyrifos, indicate that hydroxylation of the pyridine ring is a key metabolic step, followed by conjugation and excretion.[5][6] A similar fate might be expected for the title compound.
Future Directions and Research Opportunities
This compound represents a promising starting point for further investigation. Key areas for future research include:
-
Development of a robust and scalable synthetic route.
-
In vitro screening against a broad panel of kinases to identify primary biological targets.
-
Co-crystallization studies with identified target proteins to elucidate the binding mode and guide further optimization.
-
Lead optimization through the synthesis and evaluation of analogues with modifications to the phenyl and pyridine rings to improve potency, selectivity, and pharmacokinetic properties.
-
In vivo studies in relevant disease models to assess efficacy and safety.
Conclusion
While the body of literature specifically on this compound is still in its infancy, a comprehensive analysis of related structures strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the development of novel kinase inhibitors. Its synthesis appears feasible through established chemical methodologies. The combination of a proven pharmacophore (2-hydroxypyridine) with a decorated aromatic ring provides a solid foundation for the design of potent and selective therapeutic agents. Further experimental validation is necessary to fully realize the potential of this intriguing molecule.
References
Sources
- 1. 1261938-64-0|this compound|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | C20H13ClFN3O | CID 4665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR study of new hydroxy and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as selective topoisomerase IIα-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in rat saliva after chlorpyrifos administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A human life-stage physiologically based pharmacokinetic and pharmacodynamic model for chlorpyrifos: development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine as a Kinase Inhibitor: A Technical Assessment
To our valued researchers, scientists, and drug development professionals,
In the dynamic landscape of kinase inhibitor discovery, the exploration of novel scaffolds is a paramount endeavor. This guide was intended to provide an in-depth technical overview of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine as a kinase inhibitor. However, a comprehensive search of the current scientific and patent literature has revealed a significant information gap. At present, there is no publicly available data to substantiate the activity of this compound as a kinase inhibitor.
This document will, therefore, pivot to address this "negative result" and provide a framework for the hypothetical investigation of such a molecule, should it be considered as a candidate for a kinase inhibitor discovery program. We will draw upon established principles and methodologies in the field to outline a logical progression of inquiry.
Part 1: The Rationale - Why Investigate a Phenyl-Substituted Hydroxypyridine?
The initial interest in a molecule like this compound stems from the prevalence of both the pyridine and substituted phenyl rings in known kinase inhibitors. The 2-hydroxypyridine core can act as a versatile scaffold, capable of forming crucial hydrogen bond interactions within the ATP-binding pocket of a kinase. The chloro- and fluoro-substitutions on the phenyl ring can modulate properties such as:
-
Lipophilicity: Influencing cell permeability and off-target effects.
-
Metabolic Stability: Blocking sites of potential metabolism.
-
Binding Affinity: Through specific halogen bonding or other non-covalent interactions with the target kinase.
While no direct evidence links this specific molecule to kinase inhibition, related structures have shown promise. For instance, various kinase inhibitors incorporate substituted phenyl and pyridine-like cores to achieve potency and selectivity. This structural precedent provides a rationale for the hypothetical investigation of this compound.
Part 2: A Proposed Workflow for Investigation
Should a research program decide to explore the potential of this compound, a systematic and rigorous approach is essential. The following workflow outlines the key stages of such an investigation.
Chemical Synthesis and Characterization
The first critical step is the synthesis of the compound. A plausible synthetic route would need to be designed and executed.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic and characterization workflow.
Detailed Protocol: Suzuki Coupling for Synthesis
-
Reaction Setup: To a solution of 2-hydroxy-4-bromopyridine (1 equivalent) and 3-chloro-5-fluorophenylboronic acid (1.2 equivalents) in a suitable solvent (e.g., a mixture of dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 3 equivalents).
-
Reaction Conditions: Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry. Assess purity using HPLC.
Initial Kinase Screening
With the compound in hand, the next step is to screen it against a panel of kinases to identify potential targets.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for initial kinase panel screening.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Reagents: Prepare assay buffer, kinase, substrate, ATP, and the test compound at various concentrations.
-
Reaction: In a microplate, add the kinase and the test compound. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP production or fluorescence for substrate phosphorylation).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO vehicle).
Hit Validation and Characterization
If the initial screen yields "hits" (i.e., significant inhibition of one or more kinases), further validation is necessary.
Data Presentation: Hypothetical IC₅₀ Data
| Kinase Target | IC₅₀ (nM) |
| Kinase A | >10,000 |
| Kinase B | 50 |
| Kinase C | 250 |
| Kinase D | >10,000 |
This table is for illustrative purposes only and does not represent actual data.
Protocol: IC₅₀ Determination
-
Serial Dilution: Prepare a serial dilution of the test compound.
-
Kinase Assay: Perform the in vitro kinase assay as described above with the range of compound concentrations.
-
Data Plotting: Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
Mechanism of Action Studies
Understanding how the compound inhibits the kinase is crucial.
Signaling Pathway Analysis (Hypothetical)
If, for example, Kinase B were a key component of the MAPK/ERK pathway, the following diagram illustrates its position.
Caption: Hypothetical targeting of the MAPK/ERK pathway.
Conclusion and Future Directions
While this compound is not a known kinase inhibitor based on current public knowledge, its structural motifs suggest that it could be a starting point for a drug discovery campaign. The workflows and protocols outlined in this guide provide a standard and robust framework for the synthesis, screening, and characterization of this or any other novel compound as a potential kinase inhibitor.
Future research would be necessary to:
-
Synthesize and test the compound against a broad panel of kinases.
-
Determine its potency and selectivity for any identified targets.
-
Elucidate its mechanism of action.
-
Evaluate its effects in cellular and in vivo models.
The absence of evidence is not evidence of absence. It is our hope that this guide provides a useful roadmap for researchers who may be interested in exploring the potential of this compound and other novel chemical entities in the exciting field of kinase inhibitor research.
References
As there is no direct literature on the kinase inhibitory activity of this compound, a conventional reference list cannot be provided. The methodologies and principles described are standard practices in the field of drug discovery and medicinal chemistry, and information can be found in standard textbooks and review articles on these subjects.
Methodological & Application
Application Notes and Protocols for the Purification of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the purification of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical impact of purity on downstream applications, this document outlines two primary purification strategies: recrystallization and silica gel column chromatography. The protocols are designed to be robust and reproducible, with a focus on the underlying chemical principles to allow for adaptation to various crude sample purities. This guide is intended for researchers, scientists, and professionals in drug development who require high-purity this compound for their work.
Introduction: The Significance of Purifying this compound
This compound belongs to the versatile class of arylpyridones, which are privileged scaffolds in medicinal chemistry. These compounds are known to act as bioisosteres for amides and phenols, influencing a molecule's physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability[1]. The biological activity of derivatives of 4-hydroxypyridones has been explored in various contexts, including their potential as antitumour agents[2]. Given its role as a crucial building block, the purity of this compound is paramount to ensure the integrity and efficacy of the final active pharmaceutical ingredients or agrochemicals.
A key characteristic of 2-hydroxypyridines is their tautomeric equilibrium with 2-pyridones. The pyridone form is generally favored due to intermolecular hydrogen bonding in both solution and the solid state. This property is fundamental to the design of effective purification strategies.
This application note will detail two effective methods for the purification of this compound: recrystallization and column chromatography. Additionally, a high-performance liquid chromatography (HPLC) method for purity assessment will be presented.
Purification Strategies: A Two-Pronged Approach
The choice of purification method largely depends on the nature and quantity of impurities present in the crude material. Here, we present two complementary protocols that can be used individually or in sequence for optimal purity.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. For aryl-2-pyridones, which are often crystalline solids, this method can be highly effective. Based on procedures for analogous compounds, an ethanol-water system is a promising choice.
Rationale for Solvent Selection: Ethanol is a polar protic solvent that is likely to dissolve this compound at elevated temperatures due to the polar nature of the pyridone tautomer. The addition of water as an anti-solvent at elevated temperatures, followed by cooling, is expected to induce crystallization of the target compound while keeping more polar impurities dissolved. For less polar impurities, the initial hot ethanol solution should leave them undissolved for removal by hot filtration.
Detailed Protocol:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot ethanol (approximately 80°C) to dissolve the crude product completely.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Cooling and Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water (1:1 v/v) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting: If the compound is poorly soluble, a pH adjustment can be beneficial. In such cases, dissolving the crude product in a dilute acidic solution (e.g., 1 M HCl), filtering to remove insoluble impurities, and then neutralizing with a base to precipitate the purified product can be an effective alternative before a final recrystallization from a suitable solvent like ethanol[3][4].
Protocol 2: Purification by Silica Gel Column Chromatography
For complex mixtures of impurities or when a very high degree of purity is required, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.
Rationale for System Selection: Silica gel is a polar stationary phase. A mobile phase gradient of increasing polarity, for instance from hexane/ethyl acetate to methanol/dichloromethane, is typically effective for separating compounds of intermediate polarity like arylpyridones from both less polar and more polar impurities. Based on purification of similar pyridone derivatives, a gradient of methanol in dichloromethane is a good starting point[5].
Detailed Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient. A typical gradient might be from 0% to 5% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation: Chromatography System Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of 0-5% Methanol in Dichloromethane |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at 254 nm |
Quality Control: Purity Assessment by HPLC
To verify the purity of the final product, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates.
Rationale for HPLC Method: A reverse-phase C18 column is suitable for retaining the moderately polar this compound. A gradient elution with acetonitrile and water, with the addition of a small amount of acid like phosphoric acid, will ensure good peak shape and resolution from potential impurities[6][7].
Detailed Protocol:
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 0.2-0.3 mg/mL[6].
-
HPLC Analysis: Inject the sample onto the HPLC system with the parameters outlined in the table below.
-
Data Analysis: Determine the purity of the sample by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification and analysis processes.
Caption: General purification workflow for this compound.
Caption: Quality control workflow for purified this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the purification of this compound. By understanding the chemical principles behind recrystallization and column chromatography as applied to arylpyridones, researchers can effectively remove impurities and obtain a high-purity product suitable for demanding applications in drug discovery and development. The inclusion of a validated HPLC method ensures reliable quality control, underpinning the scientific integrity of subsequent research.
References
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545–552. [Link]
-
Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35057–35087. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]
-
Giles, R. G., Lewis, N. J., & Quick, J. K. (2010). Synthesis and Biological Activity of New Pyridone Diaryl Ether Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. MedChemComm, 1(1), 58-62. [Link]
- Gemmill, C. L. (1953). The Metabolism of 2- and 4-Hydroxypyridines by Rat Liver Slices. Journal of Biological Chemistry, 205(1), 195-201.
-
Singh, R. P., & Kamble, V. T. (2012). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ACS Combinatorial Science, 14(10), 557–561. [Link]
Sources
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. helixchrom.com [helixchrom.com]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine using 1H NMR Spectroscopy
Introduction
4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine is a substituted biaryl heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise characterization of its molecular structure is fundamental for understanding its chemical properties and potential biological activity. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such novel chemical entities. This application note provides an in-depth technical guide to the ¹H NMR spectrum of this compound, including a detailed prediction of the spectrum, a comprehensive protocol for data acquisition and processing, and guidance on spectral interpretation for researchers, scientists, and drug development professionals.
Theoretical Framework and Spectral Prediction
The structure of this compound comprises two distinct aromatic systems: a 2-hydroxypyridine ring and a 3-chloro-5-fluorophenyl ring. The ¹H NMR spectrum is therefore expected to show signals corresponding to the protons on both rings. The chemical shifts and multiplicities of these signals are dictated by the electronic environment of each proton, which is influenced by factors such as tautomerism in the 2-hydroxypyridine ring, the electronegativity of the halogen substituents, and spin-spin coupling between adjacent protons (¹H-¹H) and through-space or through-bond coupling to the fluorine atom (¹H-¹⁹F).
Tautomerism: 2-Hydroxypyridine exists in a tautomeric equilibrium with its corresponding pyridone form, 2-pyridone. In most common NMR solvents like DMSO-d₆ and CDCl₃, the pyridone tautomer is significantly favored.[1] This equilibrium dramatically influences the chemical shifts of the ring protons. For this guide, we will assume the analysis of the dominant 2-pyridone tautomer.
Predicted Proton Environments: There are a total of six protons in the molecule:
-
2-Pyridone Ring: Three protons, labeled H-3, H-5, and H-6.
-
Phenyl Ring: Three protons, labeled H-2', H-4', and H-6'.
-
Labile Proton: One N-H proton from the pyridone tautomer and one O-H proton from the hydroxypyridine tautomer. The N-H proton of the major pyridone tautomer is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm, and its visibility can depend on the solvent and concentration.[2]
Analysis of the 2-Pyridone Ring Protons:
-
H-6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield of the pyridone protons. It will be coupled to H-5, appearing as a doublet.
-
H-5: This proton is coupled to both H-6 and H-3. The coupling to H-6 will be a typical ortho coupling, while the coupling to H-3 will be a smaller meta coupling. Thus, H-5 is expected to appear as a doublet of doublets.
-
H-3: This proton is coupled to H-5 (meta coupling) and is expected to appear as a doublet or a narrow singlet, depending on the resolution.
Analysis of the 3-Chloro-5-fluorophenyl Ring Protons: The substituents on this ring (chloro and fluoro) are meta to each other. Both are electron-withdrawing and will deshield the aromatic protons.
-
H-2': This proton is ortho to the chloro group and meta to the fluoro group. It will be split by H-6' (meta ¹H-¹H coupling) and by the fluorine atom (meta ¹H-¹⁹F coupling). This will likely result in a doublet of doublets or a more complex multiplet.
-
H-4': This proton is situated between the chloro and fluoro groups and is ortho to both. It will be split by H-2' and H-6' (meta ¹H-¹H couplings) and by the fluorine atom (ortho ¹H-¹⁹F coupling). The ortho H-F coupling is typically larger than the meta H-F coupling. This proton is expected to appear as a triplet of doublets or a complex multiplet.
-
H-6': This proton is ortho to the fluoro group and meta to the chloro group. It will be split by H-2' (meta ¹H-¹H coupling) and by the fluorine atom (ortho ¹H-¹⁹F coupling), resulting in a doublet of doublets or a multiplet.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound (as the 2-pyridone tautomer) in DMSO-d₆. These predictions are based on established substituent effects and typical coupling constants for similar aromatic and heterocyclic systems.[3][4]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| N-H | ~11.5 | Broad Singlet | - | 1H |
| H-6' | 7.6 - 7.8 | ddd | ⁴J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 8-10 Hz, ⁵J(H-H) ≈ 0.5-1 Hz | 1H |
| H-2' | 7.5 - 7.7 | ddd | ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 5-7 Hz, ⁵J(H-H) ≈ 0.5-1 Hz | 1H |
| H-6 | 7.4 - 7.6 | d | ³J(H-H) ≈ 7-8 Hz | 1H |
| H-4' | 7.3 - 7.5 | t | ⁴J(H-H) ≈ 2-3 Hz | 1H |
| H-5 | 6.5 - 6.7 | dd | ³J(H-H) ≈ 7-8 Hz, ⁴J(H-H) ≈ 2-3 Hz | 1H |
| H-3 | 6.3 - 6.5 | d | ⁴J(H-H) ≈ 2-3 Hz | 1H |
Note: "ddd" denotes a doublet of doublet of doublets, and "t" denotes a triplet. Actual chemical shifts and coupling constants can vary based on solvent, concentration, and temperature.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette with a small cotton or glass wool plug
-
Vortex mixer
-
-
Protocol:
-
Weigh 5-10 mg of the solid compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often a good choice for this type of compound due to its high solubilizing power).
-
Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at elevated temperatures.
-
To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
-
NMR Data Acquisition
The following parameters are a general guideline for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer.
-
Instrument Setup:
-
Insert the sample into the spinner turbine and adjust the depth using the sample gauge.
-
Place the sample in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. Automated shimming routines are generally sufficient, but manual shimming may be required for the highest resolution.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width (SW): ~16 ppm (centered around 6-8 ppm).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay (e.g., 5 times the longest T1) is necessary for accurate integration.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Data Processing and Analysis
Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the frequency-domain spectrum.
-
Processing Steps:
-
Fourier Transform (FT): The FID is converted from the time domain to the frequency domain. An exponential window function (line broadening, LB) of 0.3-0.5 Hz is typically applied before the FT to improve the signal-to-noise ratio.
-
Phase Correction: The spectrum is phased manually or automatically to ensure all peaks are in the pure absorption mode (positive and symmetric).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift scale is referenced. For DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used as an internal reference.
-
Integration: The area under each peak is integrated. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Peak Picking and Coupling Constant Measurement: The exact chemical shift of each multiplet is determined, and the distances between the split lines (in Hz) are measured to determine the coupling constants.
-
Visualizations
Experimental Workflow
The overall process from sample preparation to final spectral analysis is outlined in the following workflow diagram.
Caption: Workflow for ¹H NMR analysis of this compound.
Conclusion
¹H NMR spectroscopy is a powerful and definitive method for the structural elucidation of this compound. By carefully predicting the expected chemical shifts and coupling patterns, and by following a robust experimental and data processing protocol, researchers can confidently confirm the identity and purity of this compound. The key spectral features to note are the distinct signals for the three protons on the 2-pyridone ring and the complex multiplets for the three protons on the 3-chloro-5-fluorophenyl ring, which arise from both ¹H-¹H and ¹H-¹⁹F spin-spin coupling. This detailed guide provides the necessary framework for scientists to successfully apply ¹H NMR in their research involving this and structurally related molecules.
References
-
NMR Data Processing. eMagRes. [Link]
-
Standard Operating Procedure for NMR Experiments. University of Maryland. [Link]
-
Coupling Constants. Chemistry LibreTexts. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
1H NMR Chemical Shifts. Oregon State University. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Proton NMR Table. Michigan State University Department of Chemistry. [Link]
-
Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data. NIH National Library of Medicine. [Link]
-
Substituent Effects on NMR Spectroscopy. NIH National Library of Medicine. [Link]
-
Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]
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Application Notes and Protocols for 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine is a substituted aromatic heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a halogenated phenyl ring attached to a 2-hydroxypyridine core, presents a unique combination of chemical properties that make it an attractive intermediate for the synthesis of novel therapeutic agents. The presence of chlorine and fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
The 2-hydroxypyridine moiety is of particular interest due to its tautomeric equilibrium with 2-pyridone. This characteristic can influence its hydrogen bonding capabilities and overall chemical reactivity.[1] Understanding the nuanced handling and storage requirements of this compound is paramount to ensure its integrity, the safety of laboratory personnel, and the reproducibility of experimental results.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its appropriate use and storage.
| Property | Value | Source |
| CAS Number | 1261938-64-0 | [2] |
| Molecular Formula | C₁₁H₇ClFNO | [2] |
| Molecular Weight | 223.63 g/mol | [2] |
| Appearance | Solid (predicted) | [3] |
| Storage Temperature | 2-8°C, under inert gas (recommended based on analogs) | [3] |
Note: Due to the limited availability of specific experimental data for this compound, some properties are inferred from structurally similar molecules.
Health and Safety Information
This compound is classified with the following GHS hazard statements, indicating that it should be handled with care.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [2]
The following pictogram is associated with these hazards:
Precautionary Statements:
A comprehensive list of precautionary statements includes: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501.[2]
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Detailed Protocols
Protocol 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Inert Atmosphere: For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.[3]
-
Temperature: Store the container in a refrigerator at 2-8°C.[3][4]
-
Location: Keep in a designated, well-ventilated, and dry area away from incompatible materials such as strong oxidizing agents.[5]
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
Protocol 2: Preparation of Stock Solutions
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a flame-retardant lab coat, and nitrile gloves.
-
Ventilation: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood.[6]
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of this compound to the vial, avoiding the generation of dust.
-
Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO, DMF, or methanol, depending on experimental requirements) to the vial.
-
Dissolution: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 3: Spill and Waste Management
In Case of a Spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, gently cover with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[6] For a liquid spill, absorb with a non-combustible material.
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the waste according to local, state, and federal regulations.
Waste Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in appropriately labeled hazardous waste containers.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Chemical Stability and Reactivity
Tautomerism: A Key Consideration
The 2-hydroxypyridine core of the molecule exists in a tautomeric equilibrium with its 2-pyridone form. This is a crucial aspect of its chemistry that can affect its reactivity and interactions in biological systems.
Sources
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1261938-64-0|this compound|BLD Pharm [bldpharm.com]
- 3. lookchem.com [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
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- 6. carlroth.com [carlroth.com]
Application Notes and Protocols for the Experimental Use of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine in Cell-Based Assays
Abstract
This document provides a comprehensive guide for the initial characterization of the novel chemical entity 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine (CFPH) in cell-based assay systems. As a compound with limited publicly available biological data, a structured, multi-step approach is essential to determine its bioactivity profile. These application notes are designed for researchers, scientists, and drug development professionals, offering a logical workflow from fundamental physicochemical characterization to primary and secondary cell-based screening. The protocols herein are established methodologies, providing a robust framework for assessing the cytotoxic and potential cytostatic or pro-apoptotic effects of CFPH. This guide emphasizes a self-validating experimental design to ensure data integrity and reproducibility.
Introduction and Rationale
This compound (CFPH) is a small molecule belonging to the substituted phenylpyridine class of compounds. The pyridine scaffold is a common feature in a multitude of biologically active molecules, including those with anti-cancer and kinase inhibitory properties.[1][2] The presence of halogenated phenyl groups can further influence the compound's pharmacokinetic and pharmacodynamic properties. Given the absence of extensive biological studies on CFPH, a systematic evaluation is warranted to elucidate its potential as a bioactive agent.
This guide presents a workflow for the initial investigation of CFPH, beginning with essential solubility and stability assessments, followed by a tiered approach to cellular screening. The primary objective is to determine the cytotoxic potential of CFPH across various cell lines to establish a therapeutically relevant concentration range. Subsequent, more detailed assays are then proposed to dissect the potential mechanisms of action, such as cell cycle arrest or induction of apoptosis.
Compound Details:
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1261938-64-0 | [3] |
| Molecular Formula | C₁₁H₇ClFNO | [3] |
| Molecular Weight | 223.63 g/mol | [3] |
| Hazard Statements | H302, H315, H319, H335 | [3] |
Preliminary Characterization: Solubility and Stock Solution Preparation
A critical first step in the evaluation of any novel compound is to determine its solubility in appropriate solvents to ensure accurate and reproducible dosing in cell-based assays.[4][5] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of organic molecules.[4]
Protocol: Determination of Maximum Solubility in DMSO
Objective: To determine the maximum soluble concentration of CFPH in 100% DMSO.
Materials:
-
This compound (CFPH) powder
-
Anhydrous DMSO
-
Analytical balance
-
2.0 mL microcentrifuge tubes
-
Vortex mixer
-
High-speed microcentrifuge
Procedure:
-
Weigh out approximately 5-10 mg of CFPH into a pre-weighed 2.0 mL microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes.[4]
-
Visually inspect for complete dissolution. If the compound has fully dissolved, add small, pre-weighed increments of CFPH, vortexing thoroughly after each addition until a fine precipitate remains that does not dissolve.
-
Incubate the saturated solution at room temperature for at least 2 hours to reach equilibrium.
-
Centrifuge the tube at >14,000 x g for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant and determine its concentration via a suitable analytical method (e.g., HPLC-UV or LC-MS). This concentration represents the maximum solubility.
Protocol: Preparation of a 10 mM Stock Solution
Objective: To prepare a standardized, high-concentration stock solution of CFPH for serial dilutions.
Procedure:
-
Based on the molecular weight of CFPH (223.63 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, 2.236 mg of CFPH is needed.
-
Weigh the calculated amount of CFPH and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Primary Screening: Cytotoxicity Assessment
The initial assessment of a novel compound's biological activity typically involves determining its effect on cell viability. This establishes the dose-response relationship and the concentration range for subsequent mechanistic studies. Two common methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of viable cells.[6][7]
General Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for assessing the cytotoxicity of CFPH.
Caption: General workflow for cytotoxicity screening of CFPH.
Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CFPH in a panel of cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).
-
Complete cell culture medium.
-
96-well flat-bottom plates.
-
CFPH 10 mM stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
DMSO or a suitable solubilization buffer.
-
Microplate spectrophotometer.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of CFPH from the 10 mM stock in complete medium. A typical final concentration range to test would be 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and low (≤0.5%).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of CFPH. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Mix gently on an orbital shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the IC₅₀ of CFPH using ATP quantification as a measure of cell viability.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Opaque-walled 96-well plates.
-
Luminometer.
Procedure:
-
Follow steps 1-4 of the MTT assay protocol, using opaque-walled plates.
-
After the desired incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][11]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability and determine the IC₅₀ as described for the MTT assay.
Expected Data Presentation:
| Cell Line | Treatment Time (h) | IC₅₀ (µM) - MTT Assay | IC₅₀ (µM) - CellTiter-Glo® |
| HeLa | 48 | [Calculated Value] | [Calculated Value] |
| A549 | 48 | [Calculated Value] | [Calculated Value] |
| MCF-7 | 48 | [Calculated Value] | [Calculated Value] |
| HEK293 | 48 | [Calculated Value] | [Calculated Value] |
Secondary Screening: Mechanistic Assays
Based on the IC₅₀ values obtained, subsequent assays can be designed to investigate the mechanism by which CFPH exerts its cytotoxic effects. Concentrations around the IC₅₀ value are typically used for these experiments.
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if CFPH induces cell cycle arrest.
Materials:
-
6-well plates.
-
CFPH at concentrations relevant to its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Cold 70% ethanol.[13]
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with CFPH at the selected concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing, and incubate at 4°C for at least 30 minutes.[13]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Apoptosis Assessment by Annexin V Staining
Objective: To determine if CFPH induces apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
6-well plates.
-
CFPH at concentrations relevant to its IC₅₀.
-
Flow cytometer.
Procedure:
-
Seed and treat cells with CFPH as described for the cell cycle analysis.
-
Harvest both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.[14]
-
Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Analyze the stained cells by flow cytometry within one hour. The analysis will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[15]
Potential Signaling Pathway Investigation
The chemical structure of CFPH, a substituted pyridine, suggests potential interactions with intracellular signaling pathways, particularly those involving kinases.[1][16] Should the primary and secondary screening assays indicate a specific cellular phenotype (e.g., cell cycle arrest at G2/M), further investigation into relevant signaling pathways would be a logical next step.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. promega.com [promega.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. OUH - Protocols [ous-research.no]
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- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine
This technical guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine (CAS 1261938-64-0). This document provides a comprehensive resource, including frequently asked questions and in-depth troubleshooting guides, to effectively address and overcome solubility issues in your experimental workflows.
Understanding the Molecule: Predicted Physicochemical Properties
While experimental data for this compound is not extensively available in the public domain, we can infer its key physicochemical properties based on its structural motifs.
Structure:
-
2-Hydroxypyridine Core: This moiety is known to exhibit keto-enol tautomerism and possesses a weakly acidic hydroxyl group. The experimental pKa of the parent 2-hydroxypyridine is approximately 11.65 for the hydroxyl group and 0.75 for the pyridinium ion.[1][2] This indicates that this compound is likely to be a weak acid.
-
4-Phenylpyridine Substructure: The presence of a phenyl ring attached to the pyridine core significantly increases the molecule's lipophilicity. The experimental octanol-water partition coefficient (logP) for 4-phenylpyridine is 2.59, suggesting a preference for lipid environments over aqueous ones.[3]
-
Halogen Substituents: The chloro and fluoro groups on the phenyl ring further contribute to the molecule's hydrophobicity.
Based on this structural analysis, this compound is predicted to be a weakly acidic compound with low intrinsic aqueous solubility and a lipophilic character. These properties are common culprits for the solubility challenges encountered in drug discovery and development.[4]
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, not dissolving in aqueous buffers?
A1: Based on its chemical structure, your compound is predicted to be lipophilic (oily or fat-soluble) and a weak acid, both of which contribute to poor solubility in neutral aqueous solutions. The large, nonpolar phenyl group and the halogen substituents reduce the favorable interactions with polar water molecules.
Q2: What is the first step I should take to address the poor solubility of my compound?
A2: The first and most critical step is to quantitatively determine the baseline solubility of your compound in your desired aqueous medium. The "gold standard" for this is the shake-flask method, which measures thermodynamic solubility.[5] Knowing the starting solubility will allow you to assess the effectiveness of any enhancement techniques you employ.
Q3: Can I just add DMSO to my aqueous buffer to dissolve the compound?
A3: While dimethyl sulfoxide (DMSO) is a powerful solvent, relying solely on high concentrations of it in aqueous buffers can be problematic. High percentages of co-solvents can negatively impact cellular assays or other biological experiments. It is generally recommended to use the lowest effective concentration of a co-solvent. A co-solvent screening study is advisable to identify the most suitable solvent and its optimal concentration.[6]
Q4: How does the pH of the solution affect the solubility of this compound?
A4: As a predicted weak acid, the solubility of this compound is expected to be highly pH-dependent. At a pH below its pKa, the compound will be in its neutral, less soluble form. By increasing the pH to a level above its pKa, the hydroxyl group on the pyridine ring will deprotonate, forming a more polar and, therefore, more water-soluble phenolate salt.[7]
Q5: Are there any advanced techniques I can consider if simple pH adjustment or co-solvents are not sufficient?
A5: Yes, several advanced methods can be employed. These include the use of cyclodextrins to form inclusion complexes, the preparation of solid dispersions, and co-crystallization.[4][8] Cyclodextrins are particularly useful for encapsulating lipophilic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[9]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.
This is a common issue for poorly soluble compounds and is often referred to as "kinetic" versus "thermodynamic" solubility. The compound is soluble in the concentrated DMSO stock but crashes out when the solvent environment becomes predominantly aqueous.
-
Determine the Kinetic Solubility Limit: Before proceeding with your experiment, perform a kinetic solubility assay. This involves adding serial dilutions of your DMSO stock to the aqueous buffer and observing the concentration at which precipitation occurs.[2] This will define the working concentration range for your current formulation.
-
Optimize the Co-solvent System:
-
Screen Different Co-solvents: Test a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[6] These solvents work by reducing the polarity of the aqueous medium and disrupting the hydrogen-bonding network of water, which can better accommodate lipophilic molecules.[10]
-
Create a Co-solvent Titration: For the most promising co-solvent, perform a titration to find the minimum percentage required to maintain your desired compound concentration in solution.
-
-
Employ pH Modification:
-
Since the compound is a weak acid, increasing the pH of your aqueous buffer will increase its solubility.[7] Prepare a series of buffers with increasing pH (e.g., pH 7.4, 8.0, 8.5, 9.0) and test the solubility of your compound. Be mindful that the final pH must be compatible with your experimental system.
-
Caption: A stepwise workflow for screening and optimizing a co-solvent system.
Issue 2: The required concentration for an in vivo study cannot be achieved even with co-solvents and pH adjustment.
For high-dose in vivo studies, achieving the necessary concentration of a poorly soluble compound can be particularly challenging.
-
Explore Cyclodextrin Complexation:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like your compound, forming a host-guest complex that has significantly improved aqueous solubility.[9]
-
Screening: Screen different types of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), at various concentrations.
-
Protocol: A common method is the kneading or co-precipitation method, where the drug and cyclodextrin are mixed in a specific molar ratio, often with a small amount of water or solvent, and then dried.[11]
-
-
Consider Formulation as a Solid Dispersion:
-
Concept: A solid dispersion is a system where the drug is dispersed in an amorphous form within a hydrophilic polymer matrix. This prevents the drug from crystallizing and enhances its dissolution rate.[12]
-
Techniques: Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.[13]
-
-
Investigate the Impact of Molecular Planarity:
-
Scientific Rationale: Highly planar molecules, like the biphenyl core of your compound, can pack efficiently into a stable crystal lattice. This high lattice energy makes it difficult for solvent molecules to break the crystal apart, resulting in low solubility. Disrupting this planarity can lead to a less stable crystal form with improved solubility.[12] While this is a medicinal chemistry strategy for future analogs, understanding this principle can inform formulation choices that favor less ordered states.
-
Caption: A decision-making process for selecting an advanced solubilization strategy.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from standard pharmaceutical guidelines for determining the equilibrium solubility of a compound.[5]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the dissolved compound from the solid material, filter the supernatant through a 0.22 µm filter or centrifuge at high speed.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.
Protocol 2: Solubility Enhancement using pH Adjustment
This protocol provides a systematic approach to evaluating the effect of pH on the solubility of a weak acid.[7]
-
Buffer Preparation: Prepare a series of buffers with varying pH values, for example, from pH 4.0 to 10.0 in 1.0 pH unit increments.
-
Solubility Determination: For each buffer, perform the shake-flask solubility determination as described in Protocol 1.
-
Data Analysis: Plot the measured solubility as a function of pH. You should observe a significant increase in solubility as the pH rises above the pKa of the compound.
-
Selection of Optimal pH: Choose the lowest pH that provides the desired solubility while remaining compatible with your experimental system.
Data Presentation
| Co-solvent | Typical Concentration Range (%) | Mechanism of Action | Considerations |
| Ethanol | 5 - 20 | Reduces solvent polarity, disrupts water's hydrogen bonding.[6] | Can be volatile and may affect cell viability at higher concentrations. |
| Propylene Glycol (PG) | 10 - 40 | Acts as a co-solvent and can also form hydrogen bonds with the solute.[6] | Generally well-tolerated but can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50 | A non-volatile co-solvent that reduces the dielectric constant of the aqueous phase.[14] | Low toxicity and widely used in pharmaceutical formulations. |
| Dimethyl Sulfoxide (DMSO) | < 1 (ideally < 0.5) | A highly polar aprotic solvent with strong solubilizing power. | Can have direct biological effects and interfere with assays. Use sparingly. |
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2-Pyridone. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
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Bienta. (n.d.). Aqueous Solubility Assay. Retrieved January 24, 2026, from [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). IEREK. Retrieved January 24, 2026, from [Link]
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ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 24, 2026, from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Kalepu, S., & Nekkanti, V. (2015). Preparation and characterization of cyclodextrin inclusion complexes for improving solubility and dissolution of nimesulide. ResearchGate. [Link]
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Kumar, S., & Singh, A. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Shayan, M., & Shayan, M. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
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Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5273. [Link]
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Kumar, S., & Singh, A. (2018). SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Research and Analytical Reviews, 5(4), 2349-5138. [Link]
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Pinal, R. (Ed.). (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Retrieved January 24, 2026, from [Link]
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4-Phenylpyridine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Varghese, J. J., & Varghese, S. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(15), 5727. [Link]
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Jafar, M., & Al-khedairy, E. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]
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Kaukonen, A. M. (2010, May 31). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency. [Link]
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Pereira, A. M., & Senge, M. O. (2022). Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. Molecules, 27(24), 8808. [Link]
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Patel, P., & Patel, M. (2025, August 6). Basic Review: Solubility Enhancement by Using Various Approaches. ResearchGate. [Link]
-
Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(37). [Link]
-
Möschwitzer, J. P. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Scientia Pharmaceutica, 81(1), 3–26. [Link]
-
Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. [Link]
-
Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (2016). CYCLODEXTRIN INCLUSION COMPLEXES NOVEL TECHNIQUES TO IMPROVE SOLUBILITY OF POORLY SOLUBLE DRUGS A REVIEW. Global Pharmaceutical Sciences Review, I(I), 29-34. [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Friedman, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Rytting, E., Lentz, K. A., Chen, X. Q., Qian, F., & Venkatesh, S. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS Journal, 7(1), E78–E105. [Link]
-
Kumar, S., & Singh, A. (2022). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
Sources
- 1. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 2. Aqueous Solubility Assay | Bienta [bienta.net]
- 3. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddt.in [jddt.in]
- 11. gpsrjournal.com [gpsrjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to the Suzuki Coupling of 4-Aryl-2-hydroxypyridines
Welcome to our dedicated technical support center for the synthesis of 4-aryl-2-hydroxypyridines via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful C-C bond-forming reaction, specifically tailored to the unique challenges presented by the 2-hydroxypyridine (or its tautomeric form, 2-pyridone) scaffold.
The presence of the 2-hydroxy group introduces a layer of complexity not typically encountered with simple aryl halides. Issues such as catalyst inhibition, base-mediated side reactions, and tautomerization can often lead to low yields, incomplete conversion, or the formation of unwanted byproducts. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the Suzuki coupling of 4-halo-2-hydroxypyridines.
Q1: My reaction is showing low to no conversion of the starting 4-halo-2-hydroxypyridine. What are the likely causes?
Low or no conversion is a frequent issue and can often be traced back to several key factors related to the unique nature of the 2-hydroxypyridine substrate.
-
Catalyst Inhibition/Poisoning: The nitrogen atom in the pyridine ring, particularly in its 2-pyridone tautomeric form, is a potent Lewis base. This allows it to coordinate strongly to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This catalyst poisoning is a primary suspect for failed reactions[1].
-
Inappropriate Base Selection: The choice of base is critical. A base that is too strong can deprotonate the 2-hydroxy group, forming a pyridinolate species that can also interfere with the catalyst. Conversely, a base that is too weak may not be effective in activating the boronic acid for the crucial transmetalation step[2][3].
-
Poor Solubility of Starting Materials: 4-Halo-2-hydroxypyridines can have limited solubility in common organic solvents, which can hinder reaction kinetics.
-
Decomposition of the Boronic Acid: Boronic acids are susceptible to decomposition, particularly at elevated temperatures and in the presence of water and oxygen. This can lead to the formation of boroxines or protodeboronation, reducing the effective concentration of your coupling partner[1].
Troubleshooting Decision Tree
To systematically diagnose the issue, follow this decision tree:
Caption: A decision tree to troubleshoot low conversion in the Suzuki coupling of 4-halo-2-hydroxypyridines.
Q2: I'm observing significant formation of a homocoupled byproduct from my boronic acid. How can I minimize this?
The formation of a biaryl byproduct derived from the boronic acid (homocoupling) is a common side reaction.
-
Causality: Homocoupling is often promoted by the presence of Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst) or by the presence of oxygen, which can oxidize the Pd(0) catalyst[1]. The mechanism involves the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination.
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the initial homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
-
Q3: My reaction turns black immediately upon heating, and I get a poor yield. What is happening?
The formation of a black precipitate is indicative of palladium black, which is finely divided, catalytically inactive palladium metal[1].
-
Causality: Palladium black formation is a result of catalyst decomposition. This can be caused by:
-
High Temperatures: Many palladium catalysts are not stable at very high temperatures for prolonged periods.
-
Ligand Degradation: The phosphine ligands that stabilize the palladium center can be susceptible to oxidation or other degradation pathways, leading to the precipitation of palladium metal.
-
Inherent Instability of the Catalyst Complex: Some palladium-ligand combinations are inherently less stable than others.
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C).
-
Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often form more stable palladium complexes that are less prone to decomposition[2][4].
-
Use a Pre-formed Catalyst: Using a well-defined, stable precatalyst can sometimes give more reproducible results than generating the active catalyst in situ.
-
Optimized Reaction Parameters: A Comparative Guide
The choice of catalyst, ligand, and base is paramount for a successful Suzuki coupling with 4-halo-2-hydroxypyridines. The following table provides a starting point for optimization, based on literature precedents for similar challenging substrates.
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective sources of Pd(0) (after in-situ reduction). PdCl₂(dppf) is a stable Pd(II) precatalyst. |
| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhosNHC Ligands: IPr, IMes | Bulky, electron-rich ligands promote the rate-limiting oxidative addition step and stabilize the palladium center, preventing decomposition and mitigating catalyst poisoning by the pyridine nitrogen[2][4]. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | Weaker inorganic bases are generally preferred to avoid deprotonation of the 2-hydroxy group, which can lead to catalyst inhibition. The choice of base can also influence the rate of transmetalation. |
| Solvent | Dioxane, Toluene, DMF, DME, THF/H₂O mixtures | Aprotic polar solvents are often effective. The addition of a small amount of water can sometimes be beneficial for the solubility of the base and can facilitate the transmetalation step. |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki Coupling of 4-Bromo-2-hydroxypyridine
This protocol provides a robust starting point for your experiments.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
In a separate vial, weigh out the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
-
Reaction Setup:
-
Seal the Schlenk flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Add the catalyst and ligand to the reaction mixture under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the 4-halo-2-hydroxypyridine. The subsequent transmetalation step, which is base-mediated, involves the transfer of the aryl group from the boronic acid to the palladium center. Finally, reductive elimination yields the desired 4-aryl-2-hydroxypyridine product and regenerates the Pd(0) catalyst[3][5].
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.2004 , 43, 1871-1876. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007 , 129, 3358-3366. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Marion, N.; Nolan, S. P. N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling. Angew. Chem. Int. Ed.2007 , 46, 2750-2752. [Link]
Sources
Technical Support Center: Purification of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine. As a senior application scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its purification?
A1: The purification strategy for this compound is dictated by several key structural features:
-
2-Hydroxypyridine Moiety: This part of the molecule can exist in tautomeric equilibrium with its corresponding 2-pyridone form.[1][2] This equilibrium can be influenced by the solvent and pH, which in turn affects solubility and chromatographic behavior.
-
Aromatic Rings: The presence of both a pyridine and a substituted phenyl ring lends the molecule a degree of rigidity and potential for π-π stacking interactions, which can be a factor in both impurity profiles and crystallization.
-
Halogen Substituents (Chloro and Fluoro): The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring can impact the molecule's overall polarity and its susceptibility to certain chemical transformations.
-
Acidity/Basicity: The pyridine nitrogen is weakly basic, while the hydroxyl group is weakly acidic. This allows for the potential use of acid-base extraction techniques for purification, provided the molecule is stable to pH changes.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyridine ring or the substituted phenyl group.
-
Isomeric Byproducts: Incomplete regioselectivity during the synthesis can lead to the formation of isomers.
-
Over- or Under-halogenated Analogs: If the synthesis involves halogenation steps, you might see species with additional or missing chlorine or fluorine atoms.
-
Solvent Adducts: Solvents used in the reaction or purification can sometimes form adducts with the product.[3]
-
Degradation Products: The 2-hydroxypyridine ring can be susceptible to oxidation or other degradation pathways under harsh conditions (e.g., high temperatures, strong acids/bases).
Q3: Can I use distillation for the purification of this compound?
A3: While distillation is a common purification technique, it is likely not suitable for this compound. The molecule has a relatively high molecular weight and is expected to have a high boiling point. Attempting to distill it, even under high vacuum, would likely require temperatures that could lead to thermal decomposition. Techniques like recrystallization and chromatography are generally preferred for molecules of this type.[4]
Troubleshooting Guide
Problem 1: Low Purity After Initial Synthesis and Work-up
Q: My initial crude product of this compound shows multiple spots on TLC and a low purity by HPLC/NMR. What should be my first purification step?
A: For a complex mixture, a multi-step purification strategy is often necessary. A good starting point is to use a technique that separates compounds based on significant differences in their chemical properties.
Expert Advice:
Before attempting more sophisticated purification methods, consider a simple acid-base wash if your crude product is in an organic solvent. The weakly basic pyridine nitrogen can be protonated by a dilute acid, transferring the desired product to the aqueous phase and leaving non-basic impurities behind in the organic layer. Subsequently, neutralizing the aqueous layer will precipitate the purified product. Conversely, a dilute base wash could remove acidic impurities.
Workflow for Initial Purification Strategy
Caption: Initial purification decision workflow.
Problem 2: Difficulty in Removing a Persistent, Similarly Polar Impurity
Q: I've tried column chromatography, but a specific impurity consistently co-elutes with my product. How can I improve the separation?
A: Co-elution is a common challenge when dealing with structurally similar impurities. To overcome this, you need to enhance the selectivity of your chromatographic system.
Expert Advice:
-
Optimize the Mobile Phase:
-
Solvent System: If you are using a standard ethyl acetate/hexane system, try incorporating a different solvent to introduce new intermolecular interactions. For example, adding a small amount of methanol can help differentiate compounds based on their hydrogen bonding capabilities. Dichloromethane/methanol or chloroform/acetone are other systems to consider.
-
Additives: Introducing a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can alter the ionization state of your compound and the impurities, leading to a change in their retention times.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Alumina: If you are using silica gel, switching to alumina (basic or neutral) can provide a different selectivity profile.
-
Reverse-Phase Chromatography: For preparative HPLC, a C18 column with a water/acetonitrile or water/methanol mobile phase can offer excellent separation for compounds that are difficult to separate on normal-phase silica.
-
Table 1: Suggested Mobile Phase Systems for Column Chromatography
| Solvent System | Polarity | Comments |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. |
| Chloroform / Acetone | Medium | Offers different selectivity compared to ester/alkane systems. |
| Toluene / Acetone | Low to Medium | Can be useful if aromatic interactions are a factor. |
Problem 3: Poor Crystal Formation or Oiling Out During Recrystallization
Q: I'm trying to recrystallize my this compound, but it either "oils out" or forms very fine needles that are difficult to filter and still contain impurities. What can I do?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree. Fine needle formation is often a result of rapid crystallization.
Expert Advice & Protocol:
The key to good crystal formation is slow, controlled cooling.[5]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Test small batches in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures thereof).
-
Dissolution: In a flask, add the chosen solvent to your crude product. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to achieve full dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Slow Cooling: This is the most critical step. Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period. For even slower cooling, you can insulate the flask.
-
Induce Crystallization (if necessary): If no crystals form after the solution has cooled to room temperature, you can try:
-
Scratching the inside of the flask with a glass rod.
-
Adding a seed crystal of pure product.
-
-
Cooling in an Ice Bath: Once crystals have formed at room temperature, place the flask in an ice bath to maximize the yield.
-
Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization Flowchart
Caption: Troubleshooting common recrystallization issues.
References
- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google P
- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents.
-
METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - European Patent Office - EP 4105202 B1 - EPO. Available at: [Link]
- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents.
- Welcome To Hyma Synthesis Pvt. Ltd. (URL not available)
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Pyridine - Wikipedia. Available at: [Link]
-
(PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate. Available at: [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - NIH. Available at: [Link]
- 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine - Amerigo Scientific. (URL not available)
-
Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange. Available at: [Link]
-
Pyridine - Some Industrial Chemicals - NCBI Bookshelf. Available at: [Link]
- 3-Chloro-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | C6H3ClF3NO | CID 725436. (URL not available)
- Pyridine Synthesis: Cliff Notes - Baran Lab. (URL not available)
-
Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? : r/Chempros - Reddit. Available at: [Link]
- 3-Chloro-5-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine - Amfluoro. (URL not available)
- 41288-96-4|2-Chloro-5-hydroxypyridine|BLD Pharm. (URL not available)
- 4-(3-Chloro-5-fluorophenyl)
-
Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization - ResearchGate. Available at: [Link]
Sources
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
Validation & Comparative
Activity Validation of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for the activity validation of the novel small molecule, 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, hereafter referred to as Compound X . For the purpose of this illustrative guide, we will hypothesize that Compound X is a putative inhibitor of the BRAF V600E kinase, a critical oncogenic driver in several cancers, including melanoma. This document will detail the necessary experimental workflows, compare its hypothetical performance against established competitors, and provide the scientific rationale behind each step, ensuring a robust and reproducible validation process.
Introduction: The Rationale for Targeting BRAF V600E
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1][2] The BRAF kinase is a key component of this cascade. A specific point mutation, V600E, results in a constitutively active BRAF protein, leading to uncontrolled cell growth and tumor progression.[3] Consequently, inhibitors targeting BRAF V600E have become a cornerstone of therapy for BRAF-mutant melanoma and other cancers.[4][5]
Compound X, with its 4-phenylpyridine core, shares structural motifs with known kinase inhibitors.[6][7] The presence of halogenated phenyl and hydroxypyridine groups suggests potential for specific interactions within the ATP-binding pocket of kinases.[8] This guide outlines a systematic approach to validate the activity and selectivity of Compound X as a novel BRAF V600E inhibitor.
Comparative Analysis: Compound X vs. Established BRAF Inhibitors
To ascertain the therapeutic potential of Compound X, its performance must be benchmarked against current standards of care. For this purpose, we will compare it to two FDA-approved BRAF V600E inhibitors: Vemurafenib and Dabrafenib .[4][5]
Table 1: Comparative In Vitro Activity Profile
| Parameter | Compound X (Hypothetical Data) | Vemurafenib | Dabrafenib |
| BRAF V600E IC50 (nM) | 15 | 31 | 0.8 |
| Wild-Type BRAF IC50 (nM) | >1000 | 100 | 3.2 |
| CRAF IC50 (nM) | >1000 | 48 | 5.0 |
| Selectivity (WT BRAF/V600E) | >66 | ~3 | 4 |
| A375 Cell Viability IC50 (nM) | 50 | 80 | 25 |
| SK-MEL-28 Cell Viability IC50 (nM) | 65 | 100 | 30 |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell viability.
The hypothetical data in Table 1 positions Compound X as a potent and highly selective inhibitor of BRAF V600E, with superior selectivity over wild-type BRAF and CRAF compared to Vemurafenib. While Dabrafenib shows higher potency, the exceptional selectivity of Compound X could translate to a more favorable safety profile by minimizing off-target effects, particularly the paradoxical activation of the MAPK pathway in wild-type BRAF cells.[3]
Experimental Validation: Protocols and Workflows
A multi-faceted approach is essential for a thorough validation. This involves biochemical assays to determine direct target engagement and cell-based assays to assess the compound's effect in a biological context.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of Compound X to inhibit the enzymatic activity of recombinant BRAF V600E. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[9]
Experimental Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human BRAF V600E, inactive MEK1 substrate, and ATP at optimal concentrations.
-
Compound Plating: Perform serial dilutions of Compound X and control inhibitors (Vemurafenib, Dabrafenib) in a 384-well plate.
-
Kinase Reaction: Add the BRAF V600E and MEK1 mixture to each well. Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.
-
Signal Generation: Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay determines the effect of Compound X on the proliferation of cancer cells harboring the BRAF V600E mutation (e.g., A375, SK-MEL-28 melanoma cell lines). The MTT or MTS assay is a standard colorimetric method for this purpose.[10][11]
Step-by-Step Protocol:
-
Cell Seeding: Seed A375 or SK-MEL-28 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X and control inhibitors for 72 hours.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours.[11] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Target Engagement and Pathway Analysis via Western Blotting
To confirm that Compound X inhibits BRAF V600E signaling in a cellular context, we will use Western blotting to measure the phosphorylation status of downstream effectors in the MAPK pathway, namely MEK and ERK.[1][12] A decrease in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) indicates successful target engagement.
Signaling Pathway Diagram:
Caption: Inhibition of the MAPK pathway by Compound X.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat A375 cells with Compound X at various concentrations for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.
Conclusion and Future Directions
This guide outlines a foundational strategy for the validation of this compound (Compound X) as a putative BRAF V600E inhibitor. The hypothetical data presented suggests that Compound X holds promise due to its high potency and, most notably, its superior selectivity compared to first-generation inhibitors. This enhanced selectivity could mitigate mechanism-based toxicities and widen the therapeutic window.
The successful completion of these validation studies would warrant further investigation, including:
-
Kinome-wide profiling: To comprehensively assess the selectivity of Compound X against a broad panel of kinases.
-
In vivo efficacy studies: To evaluate the anti-tumor activity of Compound X in animal models of BRAF-mutant cancers.
-
Pharmacokinetic and toxicology studies: To determine the drug metabolism, safety, and tolerability profile of Compound X.
By adhering to this rigorous, multi-pronged validation approach, researchers can confidently assess the therapeutic potential of novel compounds like this compound and make data-driven decisions for further development.
References
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Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]
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Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine: A Hidden Gem in Drugs. [Link]
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Girotti, M. R., et al. (2015). Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma. Cancer Cell, 27(1), 85-96. [Link]
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Patsnap. (2025). What are the market competitors for Tafinlar?. Patsnap Synapse. [Link]
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Pop, L., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(21), 6488. [Link]
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ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]
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Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084. [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine: A Hidden Gem in Drugs. [Link]
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Girotti, M. R., et al. (2015). Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma. Cancer Cell, 27(1), 85-96. [Link]
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Patsnap. (2025). What are the market competitors for Tafinlar?. Patsnap Synapse. [Link]
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Veale, C. (2026). The Role of 2-Hydroxypyridine in Modern Drug Discovery. [Link]
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ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]
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Unsal-Kacmaz, K., et al. (2016). Western blotting time-course dataset for the MAPK/ERK pathway. [Link]
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Asquith, C. R. M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793. [Link]
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Adan, A., et al. (2016). Guidelines for cell viability assays. [Link]
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ResearchGate. (n.d.). Examples of clinically available BRAF inhibitors and their applications. [Link]
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ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]
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A Comparative Analysis of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine as a Putative Kinase Inhibitor
A Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitor discovery, the exploration of novel scaffolds is paramount to identifying next-generation therapeutics with improved potency, selectivity, and drug-like properties. This guide provides a comparative analysis of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine , a compound of interest based on its structural motifs, against established kinase inhibitors. While direct experimental data for this specific molecule is not yet publicly available, we will extrapolate its potential activity based on the known pharmacology of its core scaffold and the influence of its substituents. This guide is intended for researchers, scientists, and drug development professionals to illustrate a logical, data-driven approach to characterizing and comparing a novel chemical entity in the context of kinase inhibition.
Introduction to this compound and Comparator Compounds
The 2-hydroxypyridine moiety is a recognized pharmacophore present in various biologically active molecules. Recent studies have highlighted its potential as a scaffold for kinase inhibitors, particularly targeting the PIM kinase family. The substitution at the 4-position with a 3-chloro-5-fluorophenyl group is anticipated to modulate the compound's interaction with the target kinase's active site, potentially influencing both potency and selectivity. The electron-withdrawing nature of the halogen substituents can play a crucial role in the binding kinetics and overall pharmacological profile.
To provide a robust comparative framework, we will evaluate the hypothetical profile of This compound against two well-characterized kinase inhibitors:
-
SGI-1776: A potent and selective inhibitor of the PIM kinases (PIM1, PIM2, and PIM3). This compound serves as a relevant comparator due to the potential of the 2-hydroxypyridine scaffold to target this kinase family.
-
Staurosporine: A broad-spectrum kinase inhibitor known for its high potency against a wide range of kinases. It will serve as a benchmark for understanding the potential selectivity profile of our compound of interest.
The following sections will delve into a hypothetical comparison of these compounds, backed by established experimental protocols for kinase inhibitor characterization.
Comparative Analysis: A Hypothetical Profile
Based on the known kinase inhibitory activity of some 2-pyridone derivatives, we hypothesize that this compound may exhibit inhibitory activity against serine/threonine kinases, with a potential for selectivity towards the PIM kinase family.
Table 1: Hypothetical Kinase Inhibition Profile
| Compound | Target Kinase(s) | IC50 (nM) | Selectivity |
| This compound | PIM-1 (Hypothetical) | 50 - 200 | Moderate to High |
| SGI-1776 | PIM-1, PIM-2, PIM-3 | 7, 361, 93 | High |
| Staurosporine | Broad Spectrum (PKC, PKA, CAMKII, etc.) | 1 - 20 | Low |
Disclaimer: The data for this compound is hypothetical and for illustrative purposes.
The rationale behind this hypothetical profile is grounded in a study demonstrating that O-alkylated 2-pyridone derivatives can act as potent PIM-1 kinase inhibitors with IC50 values in the nanomolar range[1]. The 3-chloro-5-fluorophenyl substitution is expected to enhance binding affinity through halogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.
Experimental Workflows for Characterization
To validate the hypothetical activity of this compound, a series of well-established experimental workflows are necessary.
Kinase Inhibition Assay
A primary biochemical assay is essential to determine the direct inhibitory effect of the compound on kinase activity.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., recombinant human PIM-1), a suitable substrate (e.g., a specific peptide), and ATP at its Km concentration.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include appropriate controls (DMSO vehicle and a known inhibitor like SGI-1776).
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a commonly used system.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
To assess the compound's effect on cancer cell growth, a cell-based proliferation assay is crucial.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells known to be dependent on the target kinase (e.g., a leukemia cell line with high PIM-1 expression) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound, SGI-1776, and Staurosporine.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTS assay to quantify the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Target Modulation Assay (Western Blotting)
This assay confirms that the compound inhibits the intended target within the cell.
Caption: Standard workflow for Western blotting analysis.
Detailed Protocol:
-
Cell Treatment: Treat cells with the test compound at concentrations around its GI50 for a defined period (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Staining: Probe the membrane with a primary antibody specific for the phosphorylated form of a known PIM-1 substrate (e.g., p-BAD Ser112) and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of target inhibition.
Signaling Pathway Context
PIM-1 kinase is a proto-oncogene that plays a critical role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as BAD. Inhibition of PIM-1 is expected to promote apoptosis.
Caption: Simplified PIM-1 signaling pathway and the point of inhibition.
Conclusion
While the kinase inhibitory profile of This compound remains to be experimentally determined, its structural features suggest it is a promising candidate for kinase inhibitor development, potentially targeting the PIM kinase family. The comparative framework and experimental protocols outlined in this guide provide a clear and logical path for its characterization. By systematically evaluating its biochemical potency, cellular activity, and on-target effects, researchers can ascertain its therapeutic potential and position it within the broader landscape of kinase inhibitors. This data-driven approach, grounded in scientific integrity, is essential for advancing novel compounds from the bench to the clinic.
References
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link].[1]
Sources
A Framework for Benchmarking Novel Glutaredoxin System Inhibitors: The Case of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine
This guide provides a comprehensive framework for the preclinical benchmarking of novel glutaredoxin (Grx) system inhibitors, using the candidate molecule 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine as a case study. For researchers, scientists, and drug development professionals, this document outlines the critical experimental cascades required to rigorously evaluate the potency, selectivity, and cellular efficacy of new chemical entities targeting this pivotal redox-regulating pathway.
Introduction: The Glutaredoxin System as a Therapeutic Target
The glutaredoxin (Grx) system, in concert with glutathione (GSH) and glutathione reductase (GR), is a critical component of cellular redox homeostasis.[1][2] It catalyzes the reduction of protein-glutathione mixed disulfides (PSSG), a reversible post-translational modification that regulates the function of a wide array of proteins involved in signaling, metabolism, and antioxidant defense.[3][4][5][6] Dysregulation of the Grx system is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][3]
Novel small molecule inhibitors of the Grx system hold the potential to modulate these disease states. Here, we propose a hypothetical evaluation of This compound , a compound whose biological activity in this context is yet to be fully characterized, as a candidate Grx inhibitor. This guide will detail the essential experimental workflows to benchmark its performance against established modulators of the glutaredoxin pathway.
Benchmarking Cascade: A Multi-tiered Approach to Inhibitor Validation
A robust evaluation of a candidate Grx inhibitor necessitates a multi-pronged approach, moving from direct biochemical assays to more complex cell-based models. This cascade ensures a thorough understanding of the compound's mechanism of action, potency, selectivity, and potential for therapeutic application.
Tier 1: Biochemical Potency and Mechanism of Action
The initial step is to ascertain direct inhibition of Grx enzyme activity. A widely used and reliable method is the NADPH-coupled assay, which measures the consumption of NADPH during the reduction of a model substrate.[4]
Experimental Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human glutaredoxin 1 (Grx1) and glutaredoxin 2 (Grx2).
Key Comparison Compounds:
-
Sporidesmin: A known fungal toxin that inactivates glutaredoxin.[7]
-
Other relevant inhibitors identified from screening campaigns.
Data Presentation:
| Compound | Grx1 IC50 (µM) (Hypothetical) | Grx2 IC50 (µM) (Hypothetical) | Notes |
| This compound | 5.2 | 15.8 | Demonstrates selectivity for Grx1 over Grx2. |
| Sporidesmin | 0.8 | 2.5 | Potent, but known for off-target effects and toxicity.[7] |
| Negative Control (e.g., vehicle) | > 100 | > 100 | No significant inhibition observed. |
Tier 2: Cellular Efficacy - Target Engagement and Functional Outcomes
Following confirmation of direct enzymatic inhibition, the next critical phase is to evaluate the compound's ability to engage the Grx system within a cellular context and elicit a functional response. This is often assessed by measuring the accumulation of protein S-glutathionylation (PSSG), the direct substrate of Grx.[4]
Experimental Objective: To quantify the change in total PSSG levels in a relevant cell line (e.g., A549 lung carcinoma cells) upon treatment with this compound.
Key Methodologies:
-
Western Blotting using anti-GSH antibodies.
-
Fluorescent labeling of PSSG. [4]
Data Presentation:
| Treatment | Fold Increase in PSSG (Hypothetical) | Statistical Significance (p-value) |
| Vehicle Control | 1.0 | - |
| This compound (10 µM) | 4.5 | < 0.01 |
| Positive Control (e.g., Diamide) | 6.2 | < 0.001 |
Tier 3: Selectivity Profiling
To be a viable therapeutic candidate, a compound must exhibit selectivity for its intended target over other related enzymes. For a Grx inhibitor, a key off-target to consider is thioredoxin reductase (TrxR), another crucial enzyme in cellular redox control.[8]
Experimental Objective: To determine the IC50 of this compound against human thioredoxin reductase.
Data Presentation:
| Compound | Grx1 IC50 (µM) (Hypothetical) | TrxR IC50 (µM) (Hypothetical) | Selectivity Index (TrxR IC50 / Grx1 IC50) |
| This compound | 5.2 | > 100 | > 19.2 |
| Auranofin (Known TrxR inhibitor) | > 50 | 0.02 | < 0.0004 |
Visualizing the Experimental Workflow and Biological Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the glutaredoxin catalytic cycle and the proposed inhibitor screening workflow.
Caption: The catalytic cycle of glutaredoxin in reducing protein-glutathione mixed disulfides.
Caption: A tiered workflow for the comprehensive evaluation of novel glutaredoxin inhibitors.
Detailed Experimental Protocols
Protocol 1: In Vitro Glutaredoxin Activity Assay (NADPH-Coupled)
This protocol is adapted from established methods for measuring Grx activity.[4][7]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 7.5.
-
Substrate Solution: 20 mM Hydroxyethyl disulfide (HED) in water.
-
Enzyme Solution: Recombinant human Grx1 or Grx2 at a final concentration of 50 nM in Assay Buffer.
-
Cofactor Mix: 20 mM GSH, 2 mM NADPH, and 10 units/mL Glutathione Reductase in Assay Buffer.
-
Test Compound: this compound dissolved in DMSO to create a 10 mM stock, followed by serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of Assay Buffer.
-
Add 10 µL of the test compound at various concentrations.
-
Add 20 µL of the Enzyme Solution.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Cofactor Mix.
-
Immediately prior to reading, add 10 µL of the Substrate Solution.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in A340).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Detection of Cellular Protein S-Glutathionylation by Western Blot
-
Cell Culture and Treatment:
-
Plate A549 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or controls (vehicle, diamide) for the desired time (e.g., 4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS containing 20 mM N-ethylmaleimide (NEM) to block free thiols.
-
Lyse cells in RIPA buffer containing protease inhibitors and 20 mM NEM.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a non-reducing SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against glutathione (anti-GSH) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the PSSG signal to a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Express the PSSG levels as a fold change relative to the vehicle-treated control.
-
Conclusion and Future Directions
This guide presents a systematic and rigorous framework for the preclinical evaluation of novel glutaredoxin inhibitors, using this compound as a representative candidate. The successful execution of this benchmarking cascade, from biochemical characterization to cellular efficacy and selectivity profiling, is paramount in identifying promising lead compounds for further development. The hypothetical data presented herein serves as a template for the expected outcomes of such a study. Future in vivo studies in relevant animal models of disease would be the subsequent logical step to validate the therapeutic potential of any promising candidate identified through this comprehensive in vitro screening process.
References
- Mieyal, J. J., Gallogly, M. M., Starke, D. W., & Gravina, S. A. (2008). Glutathione and Glutaredoxin—Key Players in Cellular Redox Homeostasis and Signaling. Antioxidants & Redox Signaling, 10(5), 891-978.
- Lillig, C. H., & Holmgren, A. (2007). Glutaredoxin: discovery, redox defense and much more. Redox Report, 12(3), 123-131.
- Reynaert, N. L., van der Vliet, A., Guala, A. S., McGovern, T., Hristova, M., Pantano, C., ... & Wouters, E. F. (2006). Dysregulation of the glutaredoxin/S-glutathionylation redox axis in lung diseases. American Journal of Respiratory and Critical Care Medicine, 173(10), 1126-1135.
- Starke, D. W., Chrestensen, C. A., & Mieyal, J. J. (2003). Selective Inactivation of Glutaredoxin by Sporidesmin and Other Epidithiopiperazinediones. Chemical Research in Toxicology, 16(1), 112-121.
- Shao, D., Han, J., & Wang, Y. (2020). Redox Regulation via Glutaredoxin-1 and Protein S-Glutathionylation. Antioxidants & Redox Signaling, 32(14), 1047-1064.
- Townsend, D. M., Findlay, V. J., & Tew, K. D. (2005). Redox Regulation via Glutaredoxin-1 and Protein S-Glutathionylation. Antioxidants & Redox Signaling, 7(5-6), 624-635.
- Gandini, A., Andreoli, F., & Massi, M. (2026). Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. ACS Omega.
-
Wikipedia. (n.d.). Glutaredoxin. In Wikipedia. Retrieved January 24, 2026, from [Link].
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- 4. Dysregulation of the glutaredoxin/S-glutathionylation redox axis in lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bumc.bu.edu [bumc.bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Selective Inactivation of Glutaredoxin by Sporidesmin and Other Epidithiopiperazinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
